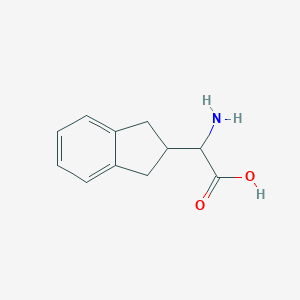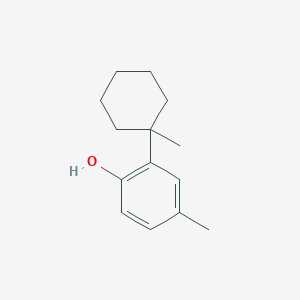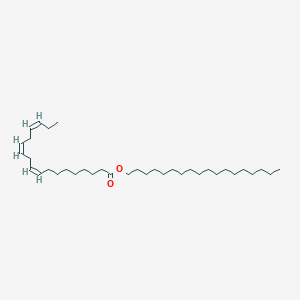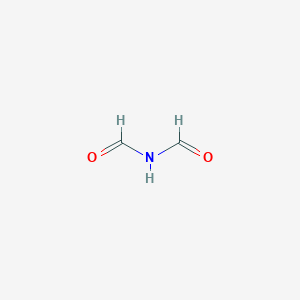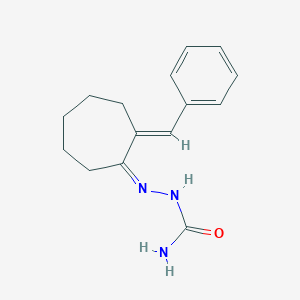
2-Benzylidenecycloheptanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidenecycloheptanone semicarbazone, also known as BCH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cycloheptanone, and its unique chemical structure has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields. In
Wissenschaftliche Forschungsanwendungen
2-Benzylidenecycloheptanone semicarbazone has been found to have a range of potential applications in scientific research. One of its main uses is as a metal chelator, which means it can bind to metal ions and remove them from solutions. This property has been used in various applications, such as the removal of heavy metals from contaminated water sources. 2-Benzylidenecycloheptanone semicarbazone has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 2-Benzylidenecycloheptanone semicarbazone is not fully understood, but it is believed to involve the chelation of metal ions. This property allows 2-Benzylidenecycloheptanone semicarbazone to bind to metal ions and prevent them from interacting with other molecules in the solution. This can have a range of effects on biological systems, such as inhibiting enzyme activity and disrupting cellular processes.
Biochemische Und Physiologische Effekte
2-Benzylidenecycloheptanone semicarbazone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory properties, which could make it a valuable tool for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Benzylidenecycloheptanone semicarbazone in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of using 2-Benzylidenecycloheptanone semicarbazone is its potential toxicity. Studies have shown that it can be toxic to certain cell lines, which could limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Benzylidenecycloheptanone semicarbazone. One area of interest is its potential as a metal chelator for the removal of heavy metals from contaminated water sources. Another area of interest is its potential as an antibiotic, particularly in the development of new drugs to combat antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the mechanism of action of 2-Benzylidenecycloheptanone semicarbazone and its potential applications in various fields of research.
Conclusion
In conclusion, 2-Benzylidenecycloheptanone semicarbazone is a valuable tool for scientific research, with potential applications in a range of fields. Its unique chemical structure and properties make it a valuable candidate for the development of new drugs and treatments. Despite some limitations, 2-Benzylidenecycloheptanone semicarbazone has shown promise in various in vitro studies, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-Benzylidenecycloheptanone semicarbazone involves the reaction of cycloheptanone with semicarbazide hydrochloride in the presence of benzaldehyde. This reaction yields 2-benzylidenecycloheptanone semicarbazone as a yellow crystalline solid. The yield of the reaction is typically high, and the product can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
17026-14-1 |
|---|---|
Produktname |
2-Benzylidenecycloheptanone semicarbazone |
Molekularformel |
C15H19N3O |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H3,16,18,19)/b13-11+,17-14- |
InChI-Schlüssel |
ZBPHPSIRNUDFOU-SYXZMITDSA-N |
Isomerische SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(=N\NC(=O)N)/CC1 |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Kanonische SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Synonyme |
2-Benzylidenecycloheptanone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
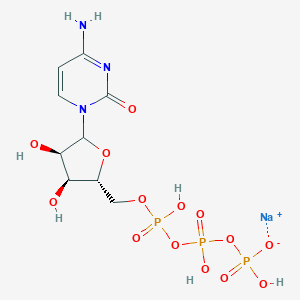




![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)

